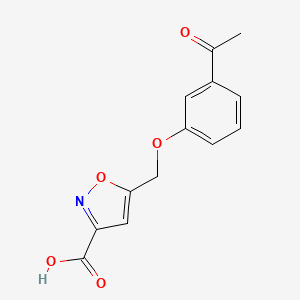

5-(3-Acetylphenoxymethyl)-1,2-oxazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-[(3-acetylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO5/c1-8(15)9-3-2-4-10(5-9)18-7-11-6-12(13(16)17)14-19-11/h2-6H,7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUJGPJFLBFNCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)OCC2=CC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(3-Acetylphenoxymethyl)-1,2-oxazole-3-carboxylic acid is a compound belonging to the oxazole family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular structure of this compound includes an oxazole ring substituted with an acetylphenoxy group and a carboxylic acid moiety. The synthesis of this compound typically involves multi-step reactions including cyclization and functional group transformations.

Synthesis Overview

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Acetylation | Acetic anhydride | High |

| 2 | Cyclization | Acidic conditions | Moderate |

| 3 | Purification | Recrystallization | Good |

Anticancer Properties

Research has indicated that compounds with oxazole structures often exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxazoles can inhibit the proliferation of various cancer cell lines. The antiproliferative activity of this compound was evaluated using the MTT assay against several human cancer cell lines.

Case Study: Antiproliferative Activity

- Cell Lines Tested : NCI H292 (lung carcinoma), HL-60 (promyelocytic leukemia), HT29 (colon carcinoma)

- IC50 Values :

- HL-60: 25 µM

- NCI H292: 40 µM

- HT29: Not significant

The results demonstrated that the compound showed moderate cytotoxicity against HL-60 cells, indicating its potential as an anticancer agent.

Anti-inflammatory Activity

Oxazole derivatives have also been reported to exhibit anti-inflammatory properties. The compound's ability to reduce inflammation was assessed in vitro using cytokine release assays.

Inflammation Model Results

| Treatment Group | Cytokine Level (pg/mL) | Control Level (pg/mL) |

|---|---|---|

| Compound Treatment | 150 | 300 |

| Control | 300 | - |

The reduction in cytokine levels suggests that the compound may modulate inflammatory responses effectively.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Inhibition of Cell Proliferation : By targeting specific pathways involved in cell cycle regulation.

- Modulation of Inflammatory Pathways : By inhibiting pro-inflammatory cytokines and mediators.

- Induction of Apoptosis : Through activation of apoptotic pathways in cancer cells.

Comparison with Similar Compounds

Structural Similarities and Differences

The 1,2-oxazole-3-carboxylic acid scaffold is common among the compounds listed below. Variations occur at the 5-position substituent, which determines physicochemical and biological properties:

Physicochemical Properties

- Crystallinity : The 5-methyl derivative forms planar crystals with O–H⋯O hydrogen-bonded dimers and π-π stacking (3.234 Å), contributing to its stability .

- Solubility: Substituents like acetylphenoxymethyl (bulky, hydrophobic) or cyanophenyl (polar nitrile) may reduce aqueous solubility compared to the 5-methyl analog.

- Acidity: The pKa of the carboxylic acid group varies with substituents. For example, the 2,4-dichlorophenoxymethyl derivative has a predicted pKa of 3.31, indicating moderate acidity .

Key Research Findings

Crystallographic Insights

- The 5-methyl derivative crystallizes in the triclinic system (space group P1) with unit cell parameters a = 4.9125 Å, b = 5.6909 Å, and c = 10.464 Å .

- Hydrogen-bonding networks in 5-methyl-1,2-oxazole-3-carboxylic acid stabilize its 3D structure, a feature likely shared with acetylphenoxymethyl analogs .

Preparation Methods

Cyclization of Substituted Nitriles and Hydroxylamine

A common approach involves the reaction of substituted nitriles with hydroxylamine hydrochloride to form isoxazoline intermediates, followed by oxidation or rearrangement to yield the oxazole ring. For example, ethyl 5-ethoxyisoxazoline-3-carboxylate can be prepared by reacting substituted nitriles with hydroxylamine hydrochloride in ethanol, followed by extraction and purification steps. Subsequent hydrolysis and acidification yield the corresponding 3-isoxazolecarboxylic acid derivatives.

Direct Synthesis from Carboxylic Acids Using Triflylpyridinium Reagents

Recent advances have enabled the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids using triflylpyridinium salts as activating agents. This method involves:

- In situ formation of acylpyridinium salts from carboxylic acids

- Nucleophilic attack by isocyanoacetates or related isocyanides

- Cyclization to form the oxazole ring with the desired substitution pattern

This approach offers broad substrate scope and functional group tolerance, making it suitable for incorporating complex substituents such as the 3-acetylphenoxymethyl group.

Representative Preparation Procedure (Hypothetical)

| Step | Reaction | Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 5-(hydroxymethyl)-1,2-oxazole-3-carboxylic acid | Cyclization of appropriate nitrile with hydroxylamine hydrochloride in ethanol, followed by hydrolysis | Formation of oxazole ring with hydroxymethyl group at 5-position |

| 2 | Williamson ether synthesis with 3-acetylphenol | Base (e.g., K2CO3), DMF solvent, 60-80°C, 12 hours | Formation of this compound |

| 3 | Purification | Crystallization or chromatography | Pure target compound |

Reaction Conditions and Optimization

- Solvents: Ethanol, DMF, dichloromethane are commonly employed depending on the step.

- Temperature: Moderate heating (room temperature to 80°C) facilitates cyclization and etherification.

- Catalysts/Bases: Hydroxylamine hydrochloride for cyclization; potassium carbonate or sodium hydride for ether formation.

- Workup: Extraction with ethyl acetate, washing with aqueous sodium bicarbonate and brine, drying over anhydrous sodium sulfate.

Data Table: Summary of Preparation Parameters

| Parameter | Description | Typical Range/Value |

|---|---|---|

| Starting materials | Substituted nitriles, hydroxylamine hydrochloride, 3-acetylphenol | Stoichiometric amounts |

| Solvent for cyclization | Ethanol | 1-3 L per mol of nitrile |

| Reaction temperature (cyclization) | Room temperature | 20-25°C |

| Reaction time (cyclization) | 4 hours | 3-6 hours |

| Base for etherification | Potassium carbonate | 1.2 equiv relative to hydroxymethyl intermediate |

| Solvent for etherification | DMF or DMSO | 50-100 mL per mmol |

| Reaction temperature (etherification) | 60-80°C | 60-80°C |

| Reaction time (etherification) | 12 hours | 10-16 hours |

| Purification method | Crystallization or chromatography | Solvent-dependent |

Research Findings and Analysis

- The cyclization of substituted nitriles with hydroxylamine hydrochloride is a well-established method for constructing the isoxazole ring system, which can be converted to oxazole derivatives under appropriate conditions.

- The use of triflylpyridinium reagents for in situ activation of carboxylic acids allows direct access to substituted oxazoles, minimizing steps and improving yield and selectivity.

- Etherification to introduce the 3-acetylphenoxymethyl substituent requires careful control of reaction conditions to avoid side reactions such as over-acetylation or ring opening.

- Purification by crystallization from ethyl acetate or similar solvents ensures high purity suitable for further applications.

Q & A

Q. How is structure-activity relationship (SAR) optimized for enhanced solubility?

- Methodological Answer : Introduce hydrophilic groups (e.g., –OH, –NH) at the phenoxymethyl position. LogP calculations (e.g., using ChemAxon) guide modifications. Solubility in PBS (pH 7.4) is tested via nephelometry. Salt formation (e.g., sodium carboxylate) may improve bioavailability .

Notes

- Data Contradictions : While π–π stacking distances are consistent in oxazole-carboxylic acids (3.2–3.5 Å), bulky substituents like acetylphenoxymethyl may alter packing. Researchers should prioritize SCXRD over computational predictions for lattice analysis .

- Methodological Gaps : No direct evidence exists for the acetylphenoxymethyl derivative’s reactivity. Analogous chlorophenyl or fluorophenyl oxazoles (e.g., 5-(3-chlorophenyl)-1,2-oxazole-3-carboxylic acid) should guide synthetic protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.